2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine family, a heterocyclic scaffold known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Structurally, it features:
- A thieno[3,2-d]pyrimidin-4-one core with a ketone group at position 2.
- A 4-methoxyphenyl substituent at position 7, contributing electron-donating effects via the methoxy group.
- An N-methyl-N-phenylacetamide group at position 3, which modulates solubility, bioavailability, and target binding .
The compound’s design leverages the thienopyrimidine core’s ability to interact with biological targets (e.g., kinases, bacterial enzymes) while the substituents fine-tune specificity and pharmacokinetics.
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-24(16-6-4-3-5-7-16)19(26)12-25-14-23-20-18(13-29-21(20)22(25)27)15-8-10-17(28-2)11-9-15/h3-11,13-14H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZWIJDDDHOCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as thiophene derivatives and pyrimidine precursors under specific conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the acylation of the intermediate compound with N-methyl-N-phenylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Insights from Structural Comparisons :
Position 3 Substituents :
- The N-methyl-N-phenylacetamide group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability. Cyclopentyl (BG15568, ) or trifluoromethoxyphenyl () groups increase hydrophobicity, which may improve CNS penetration but reduce aqueous solubility.
Biological Activity Trends: Analogs with sulfanyl linkages (e.g., ) or morpholino groups (e.g., ) demonstrate enhanced metabolic stability and kinase inhibition, suggesting the target compound could be optimized for similar applications.
Research Findings and Data
Physicochemical Properties :
- Melting Points: Thienopyrimidine derivatives with polar substituents (e.g., morpholino, ) exhibit higher melting points (~95–97°C) compared to lipophilic analogs like BG15568 .
- Solubility : The N-methyl-N-phenylacetamide group in the target compound likely confers moderate solubility in organic solvents, whereas cyclopentyl or trifluoromethoxy groups reduce aqueous solubility .
Biological Activity
The compound 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
This compound features a thieno[3,2-d]pyrimidine core with a methoxyphenyl substituent, which is believed to influence its biological activity significantly.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The thienopyrimidine core is known for its interaction with various kinases involved in cell signaling pathways. Studies have shown that compounds with similar structures can inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase , which are critical in cancer cell proliferation and survival .
- A recent study demonstrated that derivatives of thienopyrimidines can lead to reduced growth rates in cancer cell lines by targeting these enzymes .
-
Antimicrobial Properties :
- Thienopyrimidine derivatives have been reported to exhibit antimicrobial activity against various pathogens. The incorporation of methoxy groups has been linked to enhanced lipophilicity, which may improve cell membrane penetration and bioactivity .
- Specific assays have shown that similar compounds demonstrate significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
-
Mechanism of Action :
- The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes in nucleotide synthesis pathways. This disruption can lead to impaired DNA replication and cellular apoptosis in cancer cells .
- Additionally, the compound's ability to interact with various protein targets suggests potential multi-target therapeutic effects.
Case Studies
A few notable studies highlight the biological activity of thienopyrimidine derivatives:
- Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed effective inhibition of cancer cell lines with IC50 values in the low micromolar range .
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 5.0 | DHFR |
| Compound B | 10.0 | Thymidylate Synthase |
| Target Compound | 7.5 | Unknown Kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
